molecular formula C8H13NO3 B12107087 1-Methyl-4-(nitromethyl)cyclohex-3-en-1-ol

1-Methyl-4-(nitromethyl)cyclohex-3-en-1-ol

Cat. No.: B12107087
M. Wt: 171.19 g/mol
InChI Key: IPRZKPSZGFFWEI-UHFFFAOYSA-N
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Description

1-Methyl-4-(nitromethyl)cyclohex-3-en-1-ol is an organic compound with the molecular formula C8H13NO3 It is a cyclohexene derivative with a nitromethyl group and a hydroxyl group attached to the ring

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Methyl-4-(nitromethyl)cyclohex-3-en-1-ol can be synthesized through several organic synthesis routes. One common method involves the nitration of 1-methylcyclohex-3-en-1-ol, followed by reduction to introduce the nitromethyl group. The reaction conditions typically involve the use of nitric acid and a reducing agent such as sodium borohydride .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale nitration and reduction processes. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound .

Chemical Reactions Analysis

Types of Reactions

1-Methyl-4-(nitromethyl)cyclohex-3-en-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The nitromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-Methyl-4-(nitromethyl)cyclohex-3-en-1-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-methyl-4-(nitromethyl)cyclohex-3-en-1-ol involves its interaction with molecular targets such as enzymes and receptors. The nitromethyl group can undergo reduction to form reactive intermediates that interact with biological molecules. The hydroxyl group can form hydrogen bonds, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Methyl-4-(nitromethyl)cyclohex-3-en-1-ol is unique due to the presence of both a nitromethyl and hydroxyl group on the cyclohexene ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

1-methyl-4-(nitromethyl)cyclohex-3-en-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO3/c1-8(10)4-2-7(3-5-8)6-9(11)12/h2,10H,3-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPRZKPSZGFFWEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(=CC1)C[N+](=O)[O-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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